molecular formula C17H17NO3 B14378014 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one CAS No. 89442-80-8

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one

Cat. No.: B14378014
CAS No.: 89442-80-8
M. Wt: 283.32 g/mol
InChI Key: WPWQJESRKTVASD-UHFFFAOYSA-N
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Description

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a benzoyl group attached to a dihydro-pyrrolizin ring, which is further connected to a hydroxypropanone moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride with a dihydro-pyrrolizin derivative, followed by the introduction of a hydroxypropanone group through a series of nucleophilic addition and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-2-propanone.

    Reduction: Formation of 1-(5-Benzyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets and pathways. The benzoyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropanone moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one: Similar structure but lacks the hydroxy group.

    Ethyl (2S)-2-{[(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl]formamido}-3-methylbutanoate: Contains additional functional groups and a more complex structure.

Uniqueness

1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one is unique due to the presence of both a benzoyl group and a hydroxypropanone moiety, which confer distinct chemical and biological properties

Properties

CAS No.

89442-80-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one

InChI

InChI=1S/C17H17NO3/c1-11(19)16(20)13-9-10-18-14(13)7-8-15(18)17(21)12-5-3-2-4-6-12/h2-8,13,16,20H,9-10H2,1H3

InChI Key

WPWQJESRKTVASD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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